sodium;4-chlorobenzenesulfonate
Description
Sodium 4-chlorobenzenesulfonate (CAS: 5138-90-9; molecular formula: C₆H₄ClNaO₃S; molecular weight: 214.60 g/mol) is a white crystalline powder widely used in industrial and biomedical applications. It serves as a key intermediate in organic synthesis, a stabilizer in nanomaterials, and a fluorescent dye salt in liposomal formulations (e.g., DiD dye: 1,1′-dioctadecyl-3,3,3′,3′-tetramethylindodicarbocyanine, 4-chlorobenzenesulfonate salt) . Its structure features a sulfonate group (-SO₃⁻) at the para position of a benzene ring substituted with chlorine, conferring high water solubility and stability .
Properties
IUPAC Name |
sodium;4-chlorobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKHCFJHGIAKFX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Catalyst Optimization
Halogenated solvents stabilize the sulfonation intermediate, minimizing side reactions. For instance, 1,2-dichloroethane forms an azeotrope with water, enabling efficient dehydration during downstream steps. The addition of 0.3 moles NaCl per mole chlorosulfonic acid accelerates the reaction by polarizing the Cl–S bond, enhancing electrophilicity. This catalytic system reduces reaction times from 20 hours to 5–7 hours at 55–60°C.
Temperature and Stoichiometric Control
Maintaining temperatures between 55–90°C is critical to prevent over-sulfonation. Below 50°C, incomplete conversion occurs, while above 100°C, decomposition dominates. A molar ratio of 3.0–3.5:1 (ClSO₃H:chlorobenzene) balances reactivity and cost-efficiency. Post-reaction, the mixture is quenched in ice water to precipitate 4-chlorobenzenesulfonyl chloride, which is filtered and dried under vacuum.
Hydrolysis and Neutralization to Sodium 4-Chlorobenzenesulfonate
4-Chlorobenzenesulfonyl chloride undergoes hydrolysis to form 4-chlorobenzenesulfonic acid, which is neutralized with sodium hydroxide (NaOH) to yield the final product.
Hydrolysis Conditions
Hydrolysis is typically performed in aqueous media at 90–100°C. The patent GB2135666A notes that rapid quenching of the sulfonation mixture in ice water prevents premature hydrolysis, preserving the sulfonyl chloride intermediate. Controlled heating of the aqueous phase ensures complete conversion to the sulfonic acid.
Neutralization and Crystallization
Neutralization with 10% NaOH at pH 7–8 precipitates sodium 4-chlorobenzenesulfonate. Crystallization from ethanol/water mixtures (3:1 v/v) yields >95% purity. The EPA’s toxicity assessment highlights that residual chlorobenzene must be reduced to <10 ppm via steam distillation to meet industrial safety standards.
Industrial-Scale Production and Process Economics
Large-scale production integrates continuous sulfonation reactors with inline neutralization. Key operational data from GB2135666A are summarized below:
Table 1. Industrial Process Parameters for Sodium 4-Chlorobenzenesulfonate Synthesis
| Parameter | Optimal Range |
|---|---|
| Chlorosulfonic Acid Ratio | 3.0–3.5 mol/mol |
| Reaction Temperature | 55–60°C |
| Catalyst (NaCl) Loading | 0.1–0.3 mol/mol |
| Hydrolysis Time | 2–3 hours |
| Neutralization pH | 7.5–8.0 |
| Final Yield | 88–92% |
This process reduces wastewater generation by 40% compared to traditional methods, as halogenated solvents are recovered via distillation.
Alternative Synthesis Routes and Comparative Analysis
Sulfur Trioxide-Based Sulfonation
Reacting chlorobenzene with SO₃ in liquid sulfur dioxide achieves 85% conversion but requires specialized equipment due to SO₃’s corrosivity. This method is less economically viable than chlorosulfonic acid routes.
Direct Sulfonation with Oleum
Oleum (20% SO₃ in H₂SO₄) sulfonates chlorobenzene at 120°C, but over-sulfonation produces bis-sulfonated derivatives, complicating purification.
Quality Control and Analytical Methods
The sodium salt’s purity is verified via ion chromatography (IC) for sulfonate content (>98%) and atomic absorption spectroscopy (AAS) for sodium (19–21% w/w). Residual solvents are quantified using gas chromatography (GC), with limits set at <50 ppm for halogenated hydrocarbons .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-chlorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to 4-chlorobenzenesulfinic acid using reducing agents like zinc or sodium dithionite.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Reduction: Zinc or sodium dithionite is used under acidic or neutral conditions.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used.
Reduction Reactions: 4-chlorobenzenesulfinic acid is a major product.
Scientific Research Applications
2.1 Surfactant in Detergents
Sodium 4-chlorobenzenesulfonate acts as an effective surfactant in various cleaning products. Its ability to lower surface tension makes it useful in formulations for household and industrial detergents, enhancing cleaning efficiency.
2.2 Intermediate in Chemical Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is utilized in the production of dyes and pigments due to its chlorinated aromatic structure, which contributes to color stability.
2.3 Analytical Chemistry
In analytical chemistry, sodium 4-chlorobenzenesulfonate is employed as a reagent for the determination of certain metal ions through complexation reactions. Its ability to form stable complexes aids in the quantitative analysis of metals in environmental samples.
Biological Applications
3.1 Antimicrobial Activity
Research has demonstrated that sodium 4-chlorobenzenesulfonate exhibits antimicrobial properties against several bacterial strains. In a study conducted by Pseudomonas aeruginosa RW41, this compound was mineralized effectively, indicating potential applications in bioremediation processes for chlorinated pollutants .
3.2 Drug Formulation
The compound is also investigated for its role in drug formulation, particularly as an excipient that enhances solubility and stability of active pharmaceutical ingredients (APIs). Its compatibility with various drugs makes it a candidate for use in lipid-based formulations.
Environmental Impact and Safety
Sodium 4-chlorobenzenesulfonate has been studied for its environmental impact, particularly regarding its biodegradability and toxicity. While it shows some level of toxicity to aquatic organisms, studies indicate that it can be effectively degraded by specific microbial strains, suggesting potential for safe environmental management .
Case Studies
5.1 Bioremediation of Chlorinated Compounds
A significant case study involved the use of Pseudomonas aeruginosa RW41, which demonstrated the ability to mineralize sodium 4-chlorobenzenesulfonate as part of a bioremediation strategy for DDT manufacturing by-products. This study highlighted the compound's potential for environmental cleanup applications .
5.2 Formulation Studies
In pharmaceutical research, sodium 4-chlorobenzenesulfonate was included as an excipient in formulations aimed at improving the bioavailability of poorly soluble drugs. Results indicated enhanced solubility and absorption profiles compared to formulations without this compound .
Mechanism of Action
The mechanism of action of sodium 4-chlorobenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the chlorine atom can undergo electrophilic aromatic substitution . These properties make it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Structural Analogs: Sodium Tosylate and Potassium 4-Chlorobenzenesulfonate
Key Findings :
- Electronic Effects : The electron-withdrawing -Cl group in sodium 4-chlorobenzenesulfonate enhances its reactivity in electrophilic substitutions compared to the electron-donating -CH₃ in sodium tosylate .
- Cation Influence : Potassium 4-chlorobenzenesulfonate exhibits nearly identical bond lengths/angles to its sodium counterpart but differs in lattice stability due to cation size .
Ester Derivatives: Aryl 4-Chlorobenzenesulfonates
Key Findings :
Functional Analogs: Sodium 4-Chlorophenolate and DiD-Perchlorate
Key Findings :
- The sulfonate group in sodium 4-chlorobenzenesulfonate enhances biodegradability compared to phenolates, which are recalcitrant .
- DiD-perchlorate (lacking sulfonate) exhibits faster membrane diffusion than DiD-sulfonate, highlighting the sulfonate’s role in modulating dye kinetics .
Stability and Industrial Relevance
- Thermal Stability : Sodium 4-chlorobenzenesulfonate intercalated in zinc-aluminum layered double hydroxides (LDHs) shows enhanced thermal stability up to 300°C, making it suitable for flame-retardant materials .
- Catalytic Utility : It serves as a leaving group in cross-coupling reactions, outperforming tosylates in electron-deficient systems .
Q & A
Q. What are the standard synthetic routes for sodium 4-chlorobenzenesulfonate, and how is purity assessed?
Sodium 4-chlorobenzenesulfonate is typically synthesized via nucleophilic substitution using 4-chlorobenzenesulfonyl chloride and sodium hydroxide or sodium sulfite under controlled pH (8–10) and temperature (40–60°C) . Key steps include:
Q. How is the molecular structure of sodium 4-chlorobenzenesulfonate validated experimentally?
The structure is confirmed via:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves the chloro-substituted benzene ring and sulfonate group geometry. SHELX software (e.g., SHELXL) is widely used for refinement .
- FT-IR Spectroscopy : Peaks at 1180 cm (S=O symmetric stretch) and 1040 cm (S–O asymmetric stretch) confirm the sulfonate group .
Advanced Research Questions
Q. What challenges arise in optimizing reaction conditions for derivatizing sodium 4-chlorobenzenesulfonate into complex sulfonate esters?
Derivatization (e.g., to 2-chloro-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate) faces challenges in:
- Regioselectivity : Competing reactions at the sulfonate group vs. chloro substituent require precise base selection (e.g., pyridine vs. triethylamine) .
- Hydrolysis Sensitivity : The sulfonate ester bond is prone to hydrolysis under acidic/basic conditions, necessitating anhydrous solvents and inert atmospheres .
- Data Contradictions : Conflicting reports on reaction yields (40–85%) may stem from variations in reactant ratios or catalyst purity.
Q. How can microbial degradation pathways of sodium 4-chlorobenzenesulfonate inform bioremediation strategies?
Pseudomonas aeruginosa strain RW41 mineralizes the compound via:
Initial Cleavage : Desulfonation to 4-chlorocatechol.
Ring Cleavage : Dioxygenase-mediated meta-fission, yielding intermediates for the TCA cycle .
- Key Assays :
- GC-MS : Identifies metabolites like 3-chloromuconate.
- Enzyme Activity : Measure catechol 1,2-dioxygenase activity spectrophotometrically (λ = 260 nm).
Q. What methodologies address contradictions in crystallographic data for sodium 4-chlorobenzenesulfonate derivatives?
Discrepancies in bond angles or torsional parameters may arise from:
Q. How is sodium 4-chlorobenzenesulfonate utilized in developing fluorescent probes for membrane studies?
The compound serves as a counterion in lipophilic dyes (e.g., DiD, ) for labeling extracellular vesicles or plasma membranes:
Q. What strategies reconcile conflicting reports on the compound’s reactivity in nucleophilic substitution reactions?
Divergent outcomes (e.g., sulfonate vs. chloro group reactivity) are addressed by:
- Computational Modeling : DFT calculations (e.g., Gaussian09) predict electrophilic centers using Fukui indices .
- Kinetic Studies : Monitor reaction progress via -NMR (if fluorinated analogs are used) to track intermediate formation .
Q. How is sodium 4-chlorobenzenesulfonate applied in asymmetric catalysis and drug precursor synthesis?
It acts as a chiral auxiliary in Ir-catalyzed C–H activation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
